molecular formula C18H24N4O3 B2754076 N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2201953-19-5

N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide

Cat. No. B2754076
CAS RN: 2201953-19-5
M. Wt: 344.415
InChI Key: TYIGXGAIHQAELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide, also known as AP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AP-3 is a small molecule that belongs to the class of acylaminoacyl (AAA) compounds. It has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves the inhibition of the target enzyme or receptor. For example, this compound inhibits thrombin by binding to its active site and blocking its enzymatic activity. Similarly, this compound inhibits PAR-1 by binding to its extracellular domain and preventing its activation by thrombin. The inhibition of these enzymes and receptors leads to a downstream effect on the relevant physiological or pathological process.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. For example, the inhibition of thrombin by this compound leads to a decrease in blood coagulation, which may be beneficial in the treatment of thrombotic disorders. The inhibition of PAR-1 by this compound leads to a decrease in inflammation, which may be beneficial in the treatment of inflammatory diseases. The inhibition of PDE4 by this compound leads to an increase in intracellular cyclic AMP (cAMP), which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. Another advantage is that it exhibits potent inhibitory activity against a variety of enzymes and receptors, making it a versatile tool for studying various physiological and pathological processes. One limitation is that it may exhibit off-target effects due to its non-specific binding to other proteins. Another limitation is that it may have poor bioavailability or pharmacokinetic properties, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide. One direction is the development of more potent and selective inhibitors of the target enzymes and receptors. Another direction is the investigation of the therapeutic potential of this compound in various diseases, such as thrombotic disorders, inflammatory diseases, and neurological disorders. Additionally, the development of novel drug delivery systems or formulations may improve the bioavailability and pharmacokinetic properties of this compound.

Synthesis Methods

The synthesis of N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves the reaction of 4-acetylpiperazine with 3-(prop-2-enoylamino)propanoic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through a series of chromatographic techniques to obtain pure this compound.

Scientific Research Applications

N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including the serine protease thrombin, the protease-activated receptor 1 (PAR-1), and the phosphodiesterase 4 (PDE4). These enzymes and receptors are involved in various physiological and pathological processes, such as blood coagulation, inflammation, and neurodegeneration.

properties

IUPAC Name

N-[3-(4-acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-17(24)19-8-7-18(25)20-15-5-4-6-16(13-15)22-11-9-21(10-12-22)14(2)23/h3-6,13H,1,7-12H2,2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIGXGAIHQAELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.